molecular formula C21H27BF4O2 B2505978 (E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate CAS No. 475100-59-5

(E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate

Cat. No. B2505978
CAS RN: 475100-59-5
M. Wt: 398.25
InChI Key: FPDDCBMHTRBGIY-USRGLUTNSA-O
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Description

This compound is a derivative of stilbene, which is a type of organic compound with a structure based on a 1,2-diphenylethylene core . Stilbenes are known for their diverse range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .


Synthesis Analysis

Stilbene derivatives can be synthesized via a Claisen-Schmidt (cross-aldol) condensation reaction of acetone and benzaldehyde derivatives . The exact synthesis process for this specific compound would likely depend on the specific substituents involved.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The specific arrangement of the other groups in the molecule would depend on the exact synthesis process.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Stilbene derivatives are known to undergo a variety of reactions, including oxidation and reduction reactions, as well as various types of addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyran ring and the specific substituents attached to it. Stilbene derivatives are generally characterized by their strong absorbance in the UV-visible region of the spectrum .

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological activity. Stilbene derivatives are known to interact with a variety of biological targets, often through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific biological activity and physical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

Stilbene derivatives are a topic of ongoing research due to their diverse range of biological activities. Future research may focus on developing new synthesis methods for these compounds, exploring their potential applications in medicine and other fields, and investigating their mechanisms of action .

properties

IUPAC Name

4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2.BF4/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)5/h7-14H,1-6H3;/q;-1/p+1/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDDCBMHTRBGIY-USRGLUTNSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate

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